molecular formula C17H15ClFN3O3 B2523717 (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone CAS No. 478249-15-9

(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone

Cat. No.: B2523717
CAS No.: 478249-15-9
M. Wt: 363.77
InChI Key: CQHANKBNCCFDMD-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone (CAS RN: Not explicitly listed; synonyms include 1-(5-chloro-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine) is a piperazine-derived methanone compound. Its structure comprises a 5-chloro-2-nitrophenyl group linked via a carbonyl bridge to a piperazine ring substituted at the 4-position with a 2-fluorophenyl moiety.

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-12-5-6-15(22(24)25)13(11-12)17(23)21-9-7-20(8-10-21)16-4-2-1-3-14(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHANKBNCCFDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on a phenyl ring.

    Piperazine Formation: The formation of a piperazine ring through cyclization reactions.

    Coupling Reaction: The final step involves coupling the nitrophenyl and fluorophenyl groups with the piperazine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Activity TypeEffectReference
Antimicrobial Potential inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Neuropharmacological Possible effects on anxiety and depression

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Similar compounds have been documented to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular signaling pathways. A study highlighted that furan derivatives with similar structures effectively inhibited cell proliferation in various cancer cell lines, suggesting that (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone could have comparable effects.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, particularly concerning anxiety and depression. The incorporation of a chlorophenyl moiety may enhance central nervous system activity. A review article noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of compounds like this compound.

Case Studies and Research Findings

  • Antimicrobial Study : A 2023 study evaluated various piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions displayed enhanced activity compared to their non-substituted counterparts.
  • Anticancer Research : In a 2022 study, furan-based compounds were tested against human cancer cell lines. The findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy.
  • Neuropharmacological Research : A 2021 review highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. The authors noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone (Target) C₁₇H₁₄ClFN₄O₃* 392.77 g/mol - 5-Cl, 2-NO₂ on phenyl
- 2-F on piperazino-linked phenyl
High electron-withdrawing potential; moderate lipophilicity due to halogens.
(2-Fluorophenyl)[4-(5-nitro-2-pyridinyl)piperazino]methanone C₁₆H₁₅FN₄O₃ 330.32 g/mol - 2-F on phenyl
- 5-NO₂ on pyridinyl
Pyridine ring introduces aromatic nitrogen, altering solubility and H-bonding.
(2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazinyl]methanone C₁₇H₁₁ClF₂N₃O₃ 381.74 g/mol - 2-Cl, 4,5-diF on phenyl
- 4-NO₂, 2-F on piperazino-linked phenyl
Increased halogenation enhances steric bulk and potential metabolic stability.
(4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone C₂₀H₂₁ClFN₃O 373.85 g/mol - 4-Cl, 2-F on phenyl
- 4-methylpiperazinylmethyl on adjacent phenyl
Methylpiperazine increases basicity; may improve CNS penetration.
Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C₁₇H₁₆F₃N₃OS 379.39 g/mol - Thiophene ring
- 4-CF₃ on piperazino-linked phenyl
Trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects.

Functional Group Impact on Properties

Trifluoromethyl (CF₃) in provides strong EWG effects and improves lipophilicity, favoring blood-brain barrier penetration.

Fluorine (target, ) enhances metabolic stability and bioavailability through reduced CYP450-mediated oxidation .

Biological Activity

The compound (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Starting with 5-chlorotoluene, nitration produces 5-chloro-2-nitrotoluene.
  • Bromination : The nitrotoluene derivative is brominated to yield 5-chloro-2-nitrobenzyl bromide.
  • Nucleophilic Substitution : This bromide is then reacted with 4-(2-fluorophenyl)piperazine under nucleophilic substitution conditions to form the final product.

The reaction conditions are optimized for yield and purity, often involving solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds exhibit notable antimicrobial effects:

  • Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Case Study : A study on similar piperazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in drug development .

Anticancer Activity

Piperazine derivatives have also been evaluated for their anticancer properties:

  • Cell Lines Tested : Compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
  • Findings : Some derivatives demonstrated significant cytotoxicity, with IC50 values in the low micromolar range. For instance, a related compound reduced viability in Caco-2 cells by over 50% at specific concentrations .

The biological effects of this compound may involve:

  • Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular pathways.
  • Cellular Impact : Inducing apoptosis in cancer cells through mitochondrial pathways or caspase activation .

Data Table: Biological Activity Overview

Activity TypeCompoundCell Line TestedIC50 Value (µM)Reference
AntimicrobialPiperazine DerivativeVarious<10
AnticancerSimilar Piperazine DerivativeA5493.14
AnticancerSimilar Piperazine DerivativeCaco-20.46

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